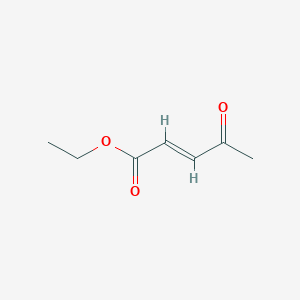

(E)-Ethyl 4-oxopent-2-enoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-oxopent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h4-5H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYESNZCDHSIFDI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307080 | |

| Record name | Ethyl (2E)-4-oxo-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10150-93-3, 6742-53-6 | |

| Record name | Ethyl (2E)-4-oxo-2-pentenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10150-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylacetylacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-4-oxo-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentenoic acid, 4-oxo-, ethyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-Ethyl 4-oxopent-2-enoate chemical properties

An In-Depth Technical Guide to (E)-Ethyl 4-oxopent-2-enoate: Properties, Reactivity, and Synthetic Applications

Introduction

This compound, a bifunctional organic molecule, serves as a versatile and valuable building block in modern organic synthesis. Its structure incorporates both an α,β-unsaturated ketone and an ethyl ester moiety, creating a unique electronic landscape that dictates its reactivity. This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, core reactivity, and practical applications, with a focus on the underlying principles that are critical for researchers, chemists, and professionals in drug development. As a key Michael acceptor, understanding its behavior is paramount for designing complex molecular architectures.[1][2]

Physicochemical and Structural Properties

This compound is typically a liquid at room temperature and should be stored in a dry, well-sealed environment to prevent degradation.[3] Its core structural and physical properties are summarized below, providing the foundational data necessary for experimental design.

| Property | Value | Source(s) |

| CAS Number | 10150-93-3 | [1][4] |

| Molecular Formula | C₇H₁₀O₃ | [] |

| Molecular Weight | 142.15 g/mol | [] |

| Purity (Typical) | ≥95% | |

| Synonyms | Ethyl (2E)-4-oxo-2-pentenoate, Ethyl trans-4-oxo-2-pentenoate | [4] |

| InChI Key | RYESNZCDHSIFDI-SNAWJCMRSA-N | [6] |

| Storage Conditions | Room temperature, sealed in dry conditions | [3] |

Spectroscopic Signature Analysis

Definitive structural confirmation is the cornerstone of any synthetic workflow. While specific spectra for this compound are not broadly published, its structure allows for a precise prediction of its spectroscopic signature. A self-validating characterization protocol relies on identifying these key features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale |

| ¹H NMR | Ethyl-CH₃ (t) | ~1.3 ppm | Triplet due to coupling with adjacent CH₂ group. |

| Acetyl-CH₃ (s) | ~2.3 ppm | Singlet, adjacent to a carbonyl group with no proton neighbors. | |

| Ethyl-CH₂ (q) | ~4.2 ppm | Quartet due to coupling with adjacent CH₃ group; deshielded by the ester oxygen. | |

| α-vinyl H (d) | ~6.4 ppm | Doublet, deshielded by ester carbonyl; coupled to β-vinyl H. J ≈ 16 Hz . | |

| β-vinyl H (d) | ~6.9 ppm | Doublet, deshielded by ketone carbonyl; coupled to α-vinyl H. J ≈ 16 Hz . | |

| ¹³C NMR | Ethyl-CH₃ | ~14 ppm | Standard alkyl carbon. |

| Acetyl-CH₃ | ~28 ppm | Ketone methyl group. | |

| Ethyl-CH₂ | ~61 ppm | Ester methylene group. | |

| α-vinyl C | ~135 ppm | Alkene carbon α to the ester. | |

| β-vinyl C | ~145 ppm | Alkene carbon β to the ester, highly deshielded. | |

| Ester C=O | ~165 ppm | Carbonyl carbon of the ester. | |

| Ketone C=O | ~198 ppm | Carbonyl carbon of the ketone. | |

| IR Spec. | C=O Stretch (Ester) | ~1720 cm⁻¹ | Strong, sharp absorption characteristic of α,β-unsaturated esters. |

| C=O Stretch (Ketone) | ~1690 cm⁻¹ | Strong, sharp absorption for the conjugated ketone. | |

| C=C Stretch | ~1640 cm⁻¹ | Conjugated alkene stretch. | |

| C-H bend (trans-alkene) | ~980 cm⁻¹ | Out-of-plane bend confirming (E)-geometry. | |

| Mass Spec. | Molecular Ion [M]⁺ | 142.15 m/z | Corresponds to the molecular weight of the compound. |

| [M-OCH₂CH₃]⁺ | 97 m/z | Loss of the ethoxy group from the ester. | |

| [M-COCH₃]⁺ | 99 m/z | Loss of the acetyl group. | |

| [CH₃CO]⁺ | 43 m/z | Acetyl cation, often a prominent base peak for such structures. |

Causality: The large coupling constant (J ≈ 16 Hz) predicted for the vinyl protons is the most critical diagnostic feature, providing unambiguous confirmation of the (E) or trans stereochemistry of the double bond.

Core Reactivity: The Michael Addition

The primary mode of reactivity for this compound is its function as a Michael acceptor. The electron-withdrawing nature of both the ketone and the ester functionalities polarizes the conjugated system. This polarization renders the β-carbon electron-deficient and thus highly susceptible to attack by a wide range of soft nucleophiles in a conjugate addition reaction.[2] This reaction is fundamental to carbon-carbon and carbon-heteroatom bond formation.

Caption: General mechanism of the Michael Addition reaction.

This reactivity makes the compound a powerful tool for synthesizing complex structures, including substituted butyrolactones and various heterocyclic systems, which are common motifs in pharmacologically active molecules.[2]

Synthetic Strategy: Horner-Wadsworth-Emmons (HWE) Reaction

A reliable and stereoselective method for synthesizing (E)-α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This approach offers significant advantages over the traditional Wittig reaction, primarily because the resulting phosphate byproduct is water-soluble, simplifying purification. Furthermore, the use of stabilized phosphonate ylides strongly favors the formation of the thermodynamically stable (E)-alkene.

The logical synthetic pathway involves the reaction of ethyl 2-(diethoxyphosphoryl)acetate with methylglyoxal.

Caption: Workflow for the proposed synthesis of this compound.

Experimental Protocols

The following protocols are representative methodologies. Researchers must always perform a thorough risk assessment before commencing any experimental work.

Protocol 1: Synthesis via HWE Reaction

-

Objective: To synthesize this compound with high stereoselectivity.

-

Methodology:

-

Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.05 eq). Wash with anhydrous hexanes (2x) to remove oil, then suspend in anhydrous tetrahydrofuran (THF, 50 mL).

-

Ylide Formation: Cool the suspension to 0°C in an ice bath. Add ethyl 2-(diethoxyphosphoryl)acetate (1.0 eq) dropwise via syringe over 15 minutes. Stir the resulting mixture at 0°C for 30 minutes until hydrogen evolution ceases.

-

Addition: Add a solution of methylglyoxal (40% in water, 1.1 eq) dropwise to the ylide solution at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phosphonate is consumed (typically 2-4 hours).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.

-

Protocol 2: Structural Validation

-

Objective: To confirm the identity and purity of the synthesized this compound.

-

Methodology:

-

NMR Spectroscopy: Dissolve a small sample (~10-20 mg) in deuterated chloroform (CDCl₃). Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra.

-

Self-Validation: Confirm the presence of all predicted signals. Critically, measure the coupling constant between the two vinyl protons in the ¹H spectrum. A value of 15-18 Hz confirms the (E)-configuration. Integrate all peaks to verify the proton count for each signal.

-

-

Infrared Spectroscopy: Obtain an IR spectrum of a thin film of the neat liquid product on a salt plate.

-

Self-Validation: Verify the presence of the key stretches: two distinct C=O absorptions (~1720 and ~1690 cm⁻¹), the C=C stretch (~1640 cm⁻¹), and the crucial C-H out-of-plane bend for a trans-alkene (~980 cm⁻¹).

-

-

Mass Spectrometry: Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.

-

Self-Validation: Confirm the molecular ion peak at m/z = 142. Observe fragmentation patterns consistent with the structure, such as the loss of ethoxy (m/z 97) or acetyl (m/z 43) groups.

-

-

Applications in Drug Development and Synthesis

The utility of this compound extends beyond a simple laboratory curiosity. As a bifunctional building block, it is employed in:

-

Heterocycle Synthesis: It serves as a precursor for pyrazolines, pyridazinones, and other heterocyclic systems through reactions with dinucleophiles like hydrazine.

-

Tandem Reactions: Its structure is amenable to tandem conjugate addition-cyclization sequences, allowing for the rapid construction of complex cyclic and polycyclic frameworks.

-

Natural Product Synthesis: The enoate functionality is a common feature in natural products, and this compound provides a direct route to introduce this motif.[2]

While not a drug itself, its role as a versatile intermediate allows for the efficient synthesis of novel molecular scaffolds that are subsequently tested for biological activity. The principles of Michael addition are a cornerstone of medicinal chemistry for building libraries of potential drug candidates.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

Hazards: May be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or chemical goggles, and a lab coat.[7]

-

Handling: Use in a well-ventilated area, preferably within a laboratory fume hood.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from strong oxidizing agents and heat.[7]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move the person into fresh air.[7]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

-

MarkHerb. Safety Data Sheet. [Link]

-

PubChem. Ethyl (2E)-2-methyl-4-oxopent-2-enoate. [Link]

-

PubChem. 2-Ethyl-4-oxopent-2-enoic acid. [Link]

-

PubChem. Ethyl 3-methyl-4-oxopent-2-enoate. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Organic Syntheses. 2,4-Decadienoic acid, ethyl ester, (E,Z)-. [Link]

Sources

An In-depth Technical Guide to (E)-Ethyl 4-oxopent-2-enoate (CAS 10150-93-3): Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of (E)-Ethyl 4-oxopent-2-enoate, a versatile bifunctional molecule with significant potential in synthetic organic chemistry and drug discovery. Intended for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the compound's synthesis, characteristic reactivity, and strategic applications as a scaffold for complex molecular architectures.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a valuable research chemical for organic synthesis and other chemical processes[1]. Its structure, featuring an α,β-unsaturated ester and a ketone moiety, presents two key sites for chemical modification. This dual reactivity makes it an attractive starting material for the synthesis of a diverse array of acyclic and heterocyclic compounds, which are foundational in medicinal chemistry. The strategic placement of these functional groups allows for sequential and regioselective reactions, enabling the construction of complex molecular frameworks from a relatively simple precursor.

Physicochemical Properties and Spectroscopic Profile

This compound is typically a liquid at room temperature and should be stored in a dry environment[2]. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10150-93-3 | [3] |

| Molecular Formula | C₇H₁₀O₃ | [3] |

| Molecular Weight | 142.15 g/mol | [3] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥95% | [3] |

| InChI Code | 1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h4-5H,3H2,1-2H3/b5-4+ | [3] |

| InChI Key | RYESNZCDHSIFDI-SNAWJCMRSA-N | [3] |

| Storage | Sealed in a dry, room temperature environment. | [2] |

Spectroscopic Characterization

While a publicly available, verified full spectrum for this compound is not readily accessible, its structure allows for a confident prediction of its key spectroscopic features based on data from closely related analogs[4][5].

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be characteristic of the ethyl ester and the α,β-unsaturated ketone core. Key expected signals include a triplet and a quartet for the ethyl group, two doublets for the vinylic protons with a large coupling constant indicative of the (E)-stereochemistry, and a singlet for the methyl ketone protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and ketone, the two olefinic carbons, the methylene and methyl carbons of the ethyl group, and the methyl carbon of the ketone. The chemical shifts of the carbonyl and olefinic carbons are particularly diagnostic of the conjugated system[6].

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the conjugated ester and the ketone. The C=C stretching vibration of the alkene will also be present, though likely weaker.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns resulting from the loss of the ethoxy group, the ethyl group, and other fragments.

Synthesis and Manufacturing: A Plausible and Efficient Route

A robust and scalable synthesis of this compound is crucial for its application in research and development. While a specific, detailed protocol for this exact molecule is not widely published in top-tier organic synthesis journals, a highly plausible and efficient method can be derived from established synthetic transformations, particularly the Wittig reaction[7].

Proposed Synthesis via Wittig Reaction

The Wittig reaction is a powerful tool for the formation of alkenes from carbonyl compounds and phosphonium ylides[8][9]. The synthesis of this compound can be envisioned through the reaction of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, with methylglyoxal. However, a more practical and commonly employed precursor for similar structures is ethyl glyoxylate. A related transformation involves the reaction of a hexyltriphenylphosphonium bromide with ethyl (E)-4-oxo-2-butenoate, suggesting the feasibility of this approach[7].

Diagram 1: Proposed Synthesis of this compound via Wittig Reaction

Sources

- 1. This compound | 10150-93-3 [chemicalbook.com]

- 2. achmem.com [achmem.com]

- 3. Ethyl (E)-4-oxopent-2-enoate | 10150-93-3 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ethyl 2-acetyl-4-oxopentanoate | 41892-81-3 | RBA89281 [biosynth.com]

- 9. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

(E)-Ethyl 4-oxopent-2-enoate molecular weight

An In-Depth Technical Guide to (E)-Ethyl 4-oxopent-2-enoate for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It delves into the core characteristics, synthesis, and strategic applications of this compound, a versatile bifunctional building block. The structure of this document is designed to logically progress from fundamental properties to complex applications, providing not just protocols but the scientific rationale behind them.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound (CAS Number: 10150-93-3) is a valuable intermediate in organic synthesis.[1][2] Its structure features two key reactive centers: an α,β-unsaturated ester, which acts as a Michael acceptor, and a ketone carbonyl group. This dual reactivity makes it a powerful tool for constructing more complex molecular architectures, particularly heterocyclic systems prevalent in pharmacologically active compounds.

The molecule is also known by several synonyms, including Ethyl (E)-4-oxo-2-pentenoate and (2E)-4-Oxo-2-pentenoic acid ethyl ester.[1] Understanding its fundamental properties is the first step in its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 142.15 g/mol | [1][][4] |

| Molecular Formula | C₇H₁₀O₃ | [][5] |

| CAS Number | 10150-93-3 | [1][2][6] |

| Appearance | Not specified, typically a liquid | |

| Purity | Typically ≥95% | [6] |

| InChI Key | RYESNZCDHSIFDI-SNAWJCMRSA-N | [6] |

| Storage | Sealed in dry, room temperature conditions | [5] |

Section 2: Synthesis Methodology: A Validated Protocol

The most common and reliable method for synthesizing (E)-α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This method is favored over the traditional Wittig reaction because it predominantly yields the thermodynamically more stable (E)-isomer and the phosphonate byproducts are water-soluble, simplifying purification.

The causality for this stereoselectivity lies in the stereochemistry of the intermediate betaine elimination, which is sterically driven to form the trans-alkene. The choice of a mild base, such as NaH or K₂CO₃, is critical to deprotonate the phosphonate without promoting side reactions like saponification of the ester.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol describes the reaction between triethyl phosphonoacetate and 2-oxopropanal (methylglyoxal) dimethyl acetal, followed by hydrolysis.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Oxopropanal dimethyl acetal

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Nitrogen or Argon)

Step-by-Step Procedure:

-

Preparation of the Ylide: a. Suspend sodium hydride (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere. b. Cool the suspension to 0 °C in an ice bath. c. Add triethyl phosphonoacetate (1.0 eq) dropwise via a syringe. The addition is exothermic and will result in hydrogen gas evolution. Expertise Insight: Slow addition is crucial to control the reaction rate and prevent excessive foaming. d. Stir the resulting solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate ylide.

-

Condensation Reaction: a. Cool the ylide solution back to 0 °C. b. Add 2-oxopropanal dimethyl acetal (1.0 eq) dropwise. c. Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Trustworthiness Check: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Workup and Purification: a. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C. b. Add 1M HCl to hydrolyze the acetal protecting group until the pH is ~2-3. Stir vigorously for 1-2 hours. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). d. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Self-Validation: The bicarbonate wash removes any unreacted acidic starting materials. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Key reactive sites and synthetic pathways.

Section 4: Applications in Drug Discovery

Heterocyclic scaffolds are ubiquitous in modern pharmaceuticals. This compound serves as an accessible and versatile starting material for several important classes of heterocycles.

Case Study: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles. In a modern context, this compound can be used in a one-pot, multi-component reaction.

Workflow:

-

A primary amine (R-NH₂) acts as a nucleophile in a Michael addition to the β-carbon of the enoate.

-

The resulting amino-keto-ester intermediate is not isolated.

-

Under mild heating or acidic catalysis, the amine's nitrogen atom attacks the ketone carbonyl intramolecularly.

-

Subsequent dehydration yields a highly substituted pyrrole ring, a scaffold found in numerous drugs, including the blockbuster atorvastatin.

This strategy allows for rapid library synthesis by varying the primary amine, making it a valuable tool in lead discovery campaigns. The ester functionality on the resulting pyrrole provides a convenient handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties. While this specific building block may not be directly named in high-profile drug synthesis literature, its structural motif and reactivity pattern are fundamental to the logic of heterocyclic drug design. The use of related oxo-enoates is a well-established method for preparing key intermediates. [7]

References

-

PubChem, Ethyl (2E)-2-methyl-4-oxopent-2-enoate, [Link]

-

PubChem, 2-Ethyl-4-oxopent-2-enoic acid, [Link]

-

PubChem, Ethyl 3-methyl-4-oxopent-2-enoate, [Link]

-

Organic Syntheses, 2,4-Decadienoic acid, ethyl ester, (E,Z), [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. This compound | 10150-93-3 [chemicalbook.com]

- 4. 2-Ethyl-4-oxopent-2-enoic acid | C7H10O3 | CID 54317479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. Ethyl (E)-4-oxopent-2-enoate | 10150-93-3 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

(E)-Ethyl 4-oxopent-2-enoate structure and formula C7H10O3

An In-Depth Technical Guide to (E)-Ethyl 4-oxopent-2-enoate (C₇H₁₀O₃) for Advanced Chemical Synthesis

Introduction: Unveiling a Versatile Bifunctional Reagent

This compound, a molecule with the chemical formula C₇H₁₀O₃, represents a cornerstone building block for synthetic chemists engaged in drug discovery and materials science.[1] Its structure is characterized by two highly reactive functional groups: an α,β-unsaturated ester and a ketone. This unique bifunctional arrangement makes it a powerful intermediate, enabling the construction of complex molecular architectures through a variety of controlled chemical transformations. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Section 1: Core Molecular Characteristics and Structural Analysis

A precise understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in experimental design.

Chemical Structure and Formula

The molecule consists of a five-carbon chain with an ethyl ester at one terminus (C1), a ketone at the C4 position, and a trans-configured (E) double bond between C2 and C3. This conjugation between the double bond and both carbonyl groups is the primary driver of its characteristic reactivity.

-

Molecular Formula: C₇H₁₀O₃

-

Synonyms: Ethyl (2E)-4-oxo-2-pentenoate, (E)-Ethyl 4-oxo-2-pentenoate[1][3]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound, which are critical for reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 142.15 g/mol | [1][3][4] |

| Linear Formula | C₇H₁₀O₃ | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room Temperature (Sealed, Dry) | [5] |

| InChI Key | RYESNZCDHSIFDI-SNAWJCMRSA-N | [1] |

Structural Isomerism: A Note on Specificity

The molecular formula C₇H₁₀O₃ is not unique to this compound. Several structural isomers exist, each with vastly different chemical properties and applications.[6][7] For example, Glycidyl methacrylate is a common monomer in polymer chemistry, while 2,4,6-Heptanetrione is a β-dicarbonyl compound.[7][8][9] This highlights the critical importance of verifying the specific isomer and its stereochemistry (the '(E)'-configuration) through analytical methods before use.

Section 2: Synthesis and Mechanistic Pathways

This compound is not a naturally occurring compound and must be prepared synthetically. Its synthesis often leverages classic organic reactions that are scalable and well-understood, making it an accessible reagent.[2] A common and illustrative approach involves a base-catalyzed aldol condensation.

Representative Synthesis: Aldol Condensation Workflow

The reaction between pyruvic aldehyde (or a precursor) and ethyl acetoacetate is a plausible and efficient route. The workflow below outlines the key stages of this process, from reactant preparation to final product purification.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Aldol Condensation

This protocol provides a self-validating methodology for the synthesis. Each step includes the scientific rationale, ensuring reproducibility and understanding.

-

Reactor Setup: A 500 mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under a positive pressure of nitrogen.

-

Causality: Anhydrous and inert conditions are crucial to prevent side reactions involving water and to ensure the stability of the reactive enolate intermediate.[10]

-

-

Base Preparation: Sodium ethoxide is prepared by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL) at 0°C.

-

Causality: Sodium ethoxide is a strong base required to deprotonate ethyl acetoacetate, forming the nucleophilic enolate ion.[11]

-

-

Enolate Formation: Ethyl acetoacetate (13.0 g, 0.1 mol) is added dropwise to the sodium ethoxide solution at 0°C over 30 minutes. The mixture is stirred for an additional 30 minutes.

-

Causality: The α-protons of ethyl acetoacetate are acidic (pKa ≈ 11) due to the flanking carbonyl groups, allowing for complete enolate formation.[11]

-

-

Aldol Addition: A solution of pyruvic aldehyde (or its dimethyl acetal, which is hydrolyzed in situ with mild acid) (7.2 g, 0.1 mol) in ethanol (20 mL) is added dropwise to the enolate solution at 0°C.

-

Causality: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Low temperature controls the reaction rate and minimizes self-condensation side products.

-

-

Dehydration & Work-up: The reaction is stirred for 4 hours, allowing it to warm to room temperature. It is then acidified with dilute HCl to pH ~4, which promotes the dehydration of the aldol adduct to form the conjugated system.

-

Extraction & Purification: The mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate (150 mL) and water (100 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation.

-

Causality: The work-up removes inorganic salts and the catalyst. Vacuum distillation is suitable for purifying liquids with moderate boiling points, preventing thermal decomposition.

-

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its dual electrophilic nature. The conjugated system makes the β-carbon (C3) susceptible to nucleophilic attack (Michael addition), while the ketone at C4 provides a second site for classic carbonyl chemistry.

Michael Addition: A Cornerstone Reaction

The Michael addition, or 1,4-conjugate addition, is a fundamental reaction for this substrate.[12] It allows for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position, making it invaluable for building molecular complexity.[12]

Caption: The mechanism of Michael addition on this compound.

-

Mechanism Explained: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the α,β-unsaturated system. This pushes the π-electrons through the conjugated system to form a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the final 1,4-adduct.[12]

-

Common Nucleophiles: A wide range of nucleophiles can be employed, including:

-

Soft Carbon Nucleophiles: Enolates (from malonic esters, acetoacetic esters), organocuprates.

-

Heteroatom Nucleophiles: Amines, thiols, phosphines.

-

Application in Heterocyclic Synthesis

The bifunctional nature of this compound makes it an excellent precursor for synthesizing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. For example, reaction with a hydrazine derivative can lead to the formation of pyrazoles or pyridazinones through a combination of Michael addition and subsequent intramolecular condensation.

Section 4: Relevance in Drug Discovery and Development

While not an active pharmaceutical ingredient itself, this compound serves as a versatile starting material for constructing more complex molecules with potential biological activity. Its ability to participate in reactions that build core heterocyclic and carbocyclic systems is of high value.

Role as a Synthetic Building Block

The true value of this reagent lies in its use as an intermediate. For example, it can be used to synthesize substituted γ-keto esters, which are precursors to a wide range of compounds, including:

-

Substituted Butyrolactones: Important motifs in natural products.

-

Pyrido[2,3-d]pyrimidines: Scaffolds found in various kinase inhibitors.[13]

-

Functionalized Oxazoles: Relevant to biologically active compounds.[13]

The diagram below illustrates a conceptual pathway where the initial Michael addition product undergoes further transformations.

Caption: Conceptual workflow from a simple building block to a complex heterocycle.

The strategic incorporation of moieties like oxetanes, known to improve physicochemical properties in drug candidates, can be envisioned through multi-step syntheses starting from versatile building blocks like this compound.[14]

Section 5: Safety, Handling, and Storage

Proper handling is essential for both safety and experimental success.

| Hazard Category | Description | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed or inhaled. | P301+P330+P331, P261 |

| Skin Irritation | Causes skin irritation. | P302+P352, P280 |

| Eye Irritation | Causes serious eye irritation. | P303+P361+P353 |

Source:[5]

-

Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents and bases.[5]

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its value is not in its direct application but in its potential as a starting point for constructing novel and complex molecular frameworks. A thorough understanding of its structure, reactivity, and handling protocols, as outlined in this guide, empowers researchers to leverage its full synthetic potential in the pursuit of new therapeutics and advanced materials.

References

-

PubChem. Ethyl (2E)-2-methyl-4-oxopent-2-enoate. [Link]

-

PubChem. 2-Ethyl-4-oxopent-2-enoic acid. [Link]

-

Hoffman Fine Chemicals. CAS RN 126314-15-6 | Ethyl (E)-2-methyl-4-oxopent-2-enoate. [Link]

-

StudySmarter. Structural Isomers. [Link]

-

PubChem. Glycidyl methacrylate. [Link]

-

Organic Syntheses. 2,4-Decadienoic acid, ethyl ester, (E,Z)-. [Link]

-

Molar Mass Calculator. C7H10O3 (Glycidyl methacrylate) molar mass. [Link]

-

Wikipedia. C7H10O3. [Link]

-

PubMed Central (PMC). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]

Sources

- 1. Ethyl (E)-4-oxopent-2-enoate | 10150-93-3 [sigmaaldrich.com]

- 2. This compound | 10150-93-3 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. 2-Ethyl-4-oxopent-2-enoic acid | C7H10O3 | CID 54317479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. Structural Isomers [chemastery.education]

- 7. C7H10O3 - Wikipedia [en.wikipedia.org]

- 8. Glycidyl methacrylate | C7H10O3 | CID 7837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. webqc.org [webqc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate - Enamine [enamine.net]

- 14. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (E)-Ethyl 4-oxopent-2-enoate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ethyl 4-oxopent-2-enoate, systematically named ethyl (2E)-4-oxo-2-pentenoate, is a versatile bifunctional organic compound that serves as a valuable building block in modern synthetic chemistry. Its structure, featuring an α,β-unsaturated ester and a ketone moiety, imparts a unique reactivity profile, making it a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, spectroscopic properties, key chemical transformations, and potential applications, particularly in the realm of heterocyclic chemistry and drug discovery. As a highly reactive Michael acceptor and a competent dienophile, this compound opens pathways to a diverse array of carbocyclic and heterocyclic systems, underpinning its significance for professionals in pharmaceutical and materials science.[1]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented below. This data is essential for its appropriate handling, storage, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | ethyl (2E)-4-oxo-2-pentenoate | [2] |

| Synonyms | This compound, Ethyl trans-4-oxo-2-pentenoate | [2] |

| CAS Number | 10150-93-3 | [1][2][3] |

| Molecular Formula | C₇H₁₀O₃ | [1][2][3] |

| Molecular Weight | 142.15 g/mol | [1][2][3] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Density | ~1.039 g/cm³ | [4] |

| Purity | Commercially available up to 95% | [2] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | [3] |

| Precautionary Statements | P261, P280, P301+P330+P331, P302+P352, P305+P351+P338 | [3] |

Synthesis of this compound

The synthesis would involve the reaction of a phosphorus ylide derived from an α-halo ester with methylglyoxal or a related 1,2-dicarbonyl compound. A stabilized ylide, such as (ethoxycarbonylmethyl)triphenylphosphorane, would be expected to favor the formation of the thermodynamically more stable (E)-alkene.[6]

Conceptual Experimental Protocol: Wittig Olefination

-

Ylide Formation: (Ethoxycarbonylmethyl)triphenylphosphorane is prepared by reacting triphenylphosphine with ethyl bromoacetate to form the corresponding phosphonium salt, followed by deprotonation with a suitable base (e.g., sodium hydride or sodium methoxide) in an aprotic solvent like THF.[5][7]

-

Olefination: The resulting ylide solution is then treated with one equivalent of methylglyoxal at a controlled temperature (e.g., 0 °C to room temperature). The ylide will selectively react with the aldehyde functionality of the methylglyoxal.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound. The major byproduct, triphenylphosphine oxide, is also separated during this process.[7]

Caption: Conceptual workflow for the synthesis of this compound via the Wittig reaction.

Spectroscopic Characterization

Detailed, experimentally verified spectra for this compound are not widely published. However, based on the known structure and data from its close analog, methyl (E)-4-oxopent-2-enoate , the expected spectroscopic features can be predicted.[8]

¹H NMR Spectroscopy (Predicted)

-

Ethyl Ester Group: A quartet signal around δ 4.2 ppm (O-CH₂) and a triplet around δ 1.3 ppm (CH₃).

-

Vinylic Protons: Two doublets in the region of δ 6.5-7.5 ppm. The proton α to the ester (C2-H) would appear further downfield than the proton β to the ester (C3-H). The large coupling constant (J ≈ 16 Hz) would confirm the (E)-stereochemistry.

-

Acetyl Group: A singlet at approximately δ 2.4 ppm (CH₃-C=O).

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbons: Two signals in the downfield region: the ketone carbonyl (C4) around δ 198 ppm and the ester carbonyl (C1) around δ 166 ppm.

-

Alkene Carbons: Signals for the α,β-unsaturated system (C2 and C3) would appear in the δ 130-145 ppm range.

-

Ethyl Ester Group: Signals at approximately δ 61 ppm (-OCH₂) and δ 14 ppm (-CH₃).

-

Acetyl Methyl Carbon: A signal around δ 28 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretching: Two strong absorption bands are expected. One around 1720-1730 cm⁻¹ corresponding to the α,β-unsaturated ester carbonyl, and another around 1690-1700 cm⁻¹ for the ketone carbonyl.

-

C=C Stretching: A medium intensity band around 1640 cm⁻¹ for the alkene double bond.

-

C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the acetyl group (-COCH₃, m/z = 43).

Key Reactions and Mechanistic Insights

The dual functionality of this compound makes it a versatile substrate for a variety of important organic transformations.

Michael (1,4-Conjugate) Addition

As an α,β-unsaturated carbonyl compound, it is an excellent Michael acceptor . A wide range of nucleophiles can add to the β-carbon (C3), driven by the formation of a resonance-stabilized enolate intermediate.

-

Mechanism: The reaction is initiated by the attack of a nucleophile on the β-carbon of the double bond. The resulting enolate is then protonated during work-up to yield the 1,4-adduct.

-

Applicable Nucleophiles: These include soft nucleophiles such as enolates (from malonates, β-ketoesters), amines, thiols, and cuprates (Gilman reagents).

Caption: General mechanism of the Michael addition reaction with this compound.

Diels-Alder Reaction

The electron-deficient nature of the double bond, due to conjugation with both the ester and ketone groups, makes this compound a reactive dienophile in [4+2] cycloaddition reactions. This provides a powerful method for the synthesis of substituted cyclohexene derivatives. The reaction often proceeds with high regio- and stereoselectivity.

Caption: The Diels-Alder reaction using this compound as the dienophile.

Synthesis of Heterocycles

The 1,4-dicarbonyl functionality, either present initially or formed after a Michael addition, is a key precursor for the synthesis of five- and six-membered heterocycles, which are prevalent scaffolds in many pharmaceutical agents.

Reaction with hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine) leads to the formation of pyrazoles. The reaction proceeds via condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. This is a variation of the well-known Knorr pyrazole synthesis.

-

Protocol: this compound is refluxed with a hydrazine derivative in a suitable solvent like ethanol or acetic acid. The product often precipitates upon cooling or addition of water and can be purified by recrystallization.

The Hantzsch pyridine synthesis provides a classic route to dihydropyridines, which can be subsequently oxidized to pyridines.[9][10][11][12] While the classical Hantzsch synthesis involves two equivalents of a β-ketoester, an aldehyde, and ammonia, modifications allow for the incorporation of α,β-unsaturated ketones. In a related approach, a Michael addition product of this compound could serve as a 1,5-dicarbonyl precursor, which upon reaction with an ammonia source, would cyclize to form a pyridine ring.

Applications in Drug Discovery and Development

While specific examples detailing the use of this compound in the synthesis of commercial drugs are not prominent in the literature, its structural motifs are of high interest in medicinal chemistry. The heterocycles readily accessible from this precursor, such as pyrazoles and pyridines, are core structures in a vast number of biologically active compounds.

-

Pyrazole Core: Found in drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Sunitinib. The Knorr synthesis and related methods are fundamental to accessing this privileged scaffold.

-

Pyridine Core: Present in numerous pharmaceuticals, including calcium channel blockers like Nifedipine and Amlodipine, which are synthesized via the Hantzsch reaction.[9][10][11]

The utility of this compound lies in its ability to act as a versatile starting point for the construction of libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in organic synthesis. Its capacity to undergo Michael additions, Diels-Alder reactions, and serve as a precursor for important heterocyclic systems like pyrazoles and pyridines makes it an invaluable tool for chemists in academic and industrial research. The strategic application of this compound can significantly streamline the synthesis of complex molecular targets, including those with potential therapeutic applications. Further exploration of its reactivity and its incorporation into the total synthesis of natural products and novel pharmaceuticals represents a promising area for future research.

References

-

Hantzsch pyridine synthesis. (n.d.). Grok. Retrieved January 9, 2026, from [Link]

-

Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

Hantzsch Pyridine Synthesis Definition. (n.d.). Fiveable. Retrieved January 9, 2026, from [Link]

-

Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

- Bakanas, I. J., & Moura-Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry, 2016(32), 5345-5349.

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved January 9, 2026, from [Link]

-

Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). Retrieved January 9, 2026, from [Link]

-

Wittig Reaction Mechanism & Examples –. (n.d.). Total Synthesis. Retrieved January 9, 2026, from [Link]

-

Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved January 9, 2026, from [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

-

The Wittig Reaction. (n.d.). University of Pittsburgh. Retrieved January 9, 2026, from [Link]

-

Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri–St. Louis. Retrieved January 9, 2026, from [Link]

-

Ethyl (2E)-2-methyl-4-oxopent-2-enoate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Methyl (E)-4-oxopent-2-enoate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

NMR examples explained: ethyl 4-oxopentanoate. (n.d.). Tes. Retrieved January 9, 2026, from [Link]

-

Ethyl 2-methyl-4-pentenoate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Ethyl (2E)-4-methyl-2-pentenoate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

ethyl (2E)-4-oxo-2-pentenoate. (n.d.). Stenutz. Retrieved January 9, 2026, from [Link]

-

Understand NMR with simple molecules, Ethyl (E)-2-butenoate. (2015, June 14). Retrieved January 9, 2026, from [Link]

-

Chemoenzymatic total synthesis of natural products. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound | 10150-93-3 [chemicalbook.com]

- 2. Ethyl (E)-4-oxopent-2-enoate | 10150-93-3 [sigmaaldrich.com]

- 3. achmem.com [achmem.com]

- 4. ethyl (2E)-4-oxo-2-pentenoate [stenutz.eu]

- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Methyl (E)-4-oxopent-2-enoate | C6H8O3 | CID 5363720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. fiveable.me [fiveable.me]

A Technical Guide to the Spectroscopic Characterization of (E)-Ethyl 4-oxopent-2-enoate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (E)-Ethyl 4-oxopent-2-enoate, a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide a practical and field-proven understanding of this compound's structural elucidation.

Introduction: The Molecular Blueprint of this compound

This compound (C₇H₁₀O₃) is an α,β-unsaturated keto-ester, a class of compounds that are valuable building blocks in organic chemistry due to their multiple reactive sites. The presence of an ester, a ketone, and a carbon-carbon double bond in conjugation bestows upon it a unique chemical reactivity, making it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals and natural products. Accurate and unambiguous characterization of its structure is paramount for its effective utilization. This guide provides a detailed spectroscopic roadmap for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of CDCl₃ is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a clear spectrum.

-

¹³C NMR: A proton-decoupled carbon experiment is conducted. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are necessary.

Data Processing:

The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, each corresponding to a unique proton environment. The expected chemical shifts, multiplicities, and coupling constants are detailed in Table 1. The data for the closely related methyl analogue, Methyl (E)-4-oxopent-2-enoate, provides a strong basis for these predictions.[1]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group are shielded and split into a triplet by the adjacent methylene protons. |

| ~2.35 | Singlet (s) | 3H | -C(O)-CH₃ | The methyl protons adjacent to the ketone carbonyl are deshielded and appear as a singlet as there are no adjacent protons. |

| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen and are split into a quartet by the neighboring methyl protons. |

| ~6.40 | Doublet (d) | 1H | =CH-C(O)O- | This vinylic proton is deshielded by the adjacent ester carbonyl and appears as a doublet due to coupling with the other vinylic proton. |

| ~6.90 | Doublet (d) | 1H | -C(O)-CH= | This vinylic proton is deshielded by both the ketone and ester carbonyls and appears as a doublet due to coupling with the other vinylic proton. The trans-coupling constant is expected to be in the range of 15-18 Hz.[2][3] |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~14.2 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group is in a typical aliphatic region. |

| ~28.0 | -C(O)-CH₃ | The methyl carbon adjacent to the ketone carbonyl is slightly deshielded. |

| ~61.0 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group is deshielded due to its attachment to the electronegative oxygen atom. |

| ~130.0 | =CH -C(O)O- | This vinylic carbon is deshielded by the adjacent ester carbonyl. |

| ~145.0 | -C(O)-CH = | This vinylic carbon is significantly deshielded due to its position between two carbonyl groups. |

| ~165.0 | -C (O)O- | The ester carbonyl carbon appears in the characteristic downfield region for this functional group. |

| ~198.0 | -C (O)-CH₃ | The ketone carbonyl carbon is the most deshielded carbon in the molecule. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

For a liquid sample like this compound, the simplest and most common method is to place a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Data Acquisition:

A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the empty salt plates is recorded first, followed by the spectrum of the sample. The instrument's software automatically subtracts the background to produce the final spectrum.

IR Spectral Analysis

The IR spectrum of this compound is dominated by the strong absorptions of the two carbonyl groups. The conjugation with the C=C double bond influences their position.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | =C-H stretch | Characteristic of vinylic C-H bonds. |

| ~2980-2850 | Medium | C-H stretch (sp³) | Corresponds to the C-H bonds of the ethyl and methyl groups. |

| ~1725 | Strong | C=O stretch (ester) | The α,β-unsaturation lowers the frequency from a typical saturated ester (~1740 cm⁻¹).[4][5] |

| ~1685 | Strong | C=O stretch (ketone) | The α,β-unsaturation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[6] |

| ~1640 | Medium | C=C stretch | Characteristic of a conjugated alkene. |

| ~1250-1100 | Strong | C-O stretch | The strong absorption in this region is characteristic of the ester C-O bond.[7] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol for Mass Spectrometry

Instrumentation:

A common technique is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The sample is first vaporized and separated from any impurities by the gas chromatograph before being introduced into the mass spectrometer.

Ionization:

In EI, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Mass Spectral Analysis

The mass spectrum of this compound is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 142, corresponding to its molecular weight. The fragmentation pattern will be characteristic of an ethyl ester and a ketone.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 142 | [C₇H₁₀O₃]⁺˙ | Molecular ion (M⁺˙). |

| 127 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 115 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 99 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical, a common fragmentation for ethyl esters.[8][9] |

| 71 | [C₄H₇O]⁺ | Cleavage of the ester group. |

| 43 | [CH₃CO]⁺ | A prominent peak corresponding to the acylium ion from the acetyl group.[10][11] |

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a synergistic process where data from each spectroscopic technique is integrated to build a complete molecular picture.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the unambiguous identification and characterization of this compound. The detailed interpretation of the spectral data, grounded in fundamental principles and supported by data from analogous compounds, offers a valuable resource for scientists engaged in research and development where this versatile chemical intermediate is employed. The provided protocols serve as a self-validating system for ensuring the quality and reliability of future analytical work.

References

-

N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Canadian Journal of Chemistry. [Link]

-

Methyl (E)-4-oxopent-2-enoate. PubChem. [Link]

-

IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

-

IR Spectroscopy Tutorial: Ketones. University of Calgary. [Link]

-

Ester infrared spectra. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Dr. S. K. Suri. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Michigan State University. [Link]

-

Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics. [Link]

Sources

- 1. Methyl (E)-4-oxopent-2-enoate | C6H8O3 | CID 5363720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

(E)-Ethyl 4-oxopent-2-enoate: A Comprehensive Guide to Purity, Appearance, and Quality Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ethyl 4-oxopent-2-enoate, a versatile bifunctional molecule, serves as a critical intermediate in advanced organic synthesis. Its unique structure, incorporating both an α,β-unsaturated ester and a ketone, makes it a valuable precursor for synthesizing a wide array of complex molecules, including pharmaceutically active compounds.[1][2] The precise stereochemistry of the trans-double bond and the overall purity of this reagent are paramount, as even minor impurities can lead to significant side reactions, reduced yields, and complications in downstream applications.

This guide provides an in-depth technical framework for professionals in research and drug development to accurately assess and ensure the quality of this compound. We will move beyond standard procedures to explore the causality behind analytical choices, establish self-validating protocols, and provide a robust understanding of potential impurities and purification strategies.

Physicochemical Properties and Expected Appearance

The first step in quality control is a thorough understanding of the compound's fundamental properties and visual characteristics. This compound is typically a liquid at room temperature.[3] While ideally colorless, trace impurities or slight degradation may impart a pale yellow hue, a common observation for analogous compounds like methyl (2E)-4-oxopent-2-enoate.[4] Any significant deviation from this appearance warrants further investigation.

For optimal stability, the compound should be stored at room temperature, sealed in a dry, inert atmosphere to prevent hydrolysis of the ester or potential polymerization.[3]

| Property | Value | Source |

| CAS Number | 10150-93-3 | [2][5] |

| Molecular Formula | C₇H₁₀O₃ | [5][] |

| Molecular Weight | 142.15 g/mol | [5][] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 86-87 °C / 12 Torr | [7] |

| Purity (Commercial) | Typically ≥95% - 97% | [5][] |

| Storage | Sealed in dry, room temperature | [3] |

A Multi-Technique Approach to Purity Assessment

No single analytical technique provides a complete purity profile. A holistic, multi-technique approach is essential for robust, self-validating quality control. The choice of methods is driven by the need to confirm chemical identity, quantify the primary component, identify and quantify impurities, and verify the critical (E)-stereochemistry.

Caption: Logical workflow for the comprehensive quality control of this compound.

Spectroscopic Methods: Confirming Identity and Structure

NMR is the most powerful tool for unambiguous structure elucidation and confirming the crucial (E)-stereochemistry.

-

¹H NMR Spectroscopy: The proton spectrum provides definitive structural proof. The key diagnostic signals are the two vinyl protons. Due to the trans-configuration, they exhibit a large coupling constant (J), typically in the range of 15-18 Hz. The cis-isomer, a common impurity, would show a much smaller J-value (10-12 Hz).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -CH ₃ (acetyl) | ~2.3 | s (singlet) | N/A | Adjacent to a carbonyl group, no neighboring protons. |

| -CH = (α to C=O ester) | ~6.4 | d (doublet) | ~16 | Deshielded by ester carbonyl, coupled to other vinyl proton. |

| =CH - (β to C=O ester) | ~6.9 | d (doublet) | ~16 | Deshielded by ketone carbonyl, coupled to other vinyl proton. |

| -OCH ₂CH₃ (ethyl ester) | ~4.2 | q (quartet) | ~7 | Adjacent to ester oxygen and coupled to methyl group. |

| -OCH₂CH ₃ (ethyl ester) | ~1.3 | t (triplet) | ~7 | Coupled to adjacent methylene group. |

-

¹³C NMR Spectroscopy: This technique confirms the carbon backbone, including the presence of three distinct carbonyl/ester carbons.

Chromatographic Methods: Quantifying Purity and Impurities

This is the workhorse technique for assessing purity and identifying volatile impurities. The gas chromatogram provides a quantitative measure of purity (often expressed as area %), while the mass spectrometer confirms the identity of the main peak by its molecular weight and provides structural information on impurity peaks.

-

Self-Validation: The mass spectrum of the main peak must correspond to the molecular weight of this compound (142.15 g/mol ). The fragmentation pattern should also be consistent with the expected structure.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Instrument Setup:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Inlet: Set to 250 °C with a split ratio of 50:1 to avoid column overload.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program effectively separates solvents and potential impurities.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Analysis: Inject 1 µL of the prepared sample. Integrate the peaks in the resulting chromatogram to determine the area % purity. Analyze the mass spectrum of each peak to confirm identity.

Common Impurities and Their Origins

An expert understanding of the synthesis route allows for the prediction of likely impurities. The most common route to similar compounds involves a Wittig or Horner-Wadsworth-Emmons reaction, which can lead to specific byproducts.[8]

| Impurity | Potential Origin | Recommended Detection Method |

| (Z)-Ethyl 4-oxopent-2-enoate | Non-stereoselective synthesis | ¹H NMR (via J-coupling), GC (may co-elute) |

| Ethyl Acetoacetate | Unreacted starting material | GC-MS |

| Residual Solvents (e.g., Toluene, THF) | Reaction or workup solvent | GC-MS (headspace or liquid injection) |

| Polymeric byproducts | Instability (heat/light/acid/base) | HPLC, NMR (broad baseline signals) |

| Ethyl 4-hydroxypent-2-enoate | Over-reduction during synthesis | GC-MS, HPLC |

High-Purity Purification Protocols

For applications demanding purity >99%, further purification is necessary. The choice between distillation and chromatography depends on the impurity profile and the required scale.

Caption: Decision tree for selecting a purification method for this compound.

Protocol 1: Purification by Vacuum Distillation

This method is ideal for removing non-volatile residues or impurities with significantly different boiling points on a larger scale.

-

Setup: Assemble a short-path distillation apparatus. It is critical to use a vacuum-jacketed Vigreux column to prevent premature condensation.

-

Procedure:

-

Charge the distillation flask with the crude material and a magnetic stir bar.

-

Slowly apply vacuum, aiming for a pressure of ~12 Torr.

-

Gently heat the flask in an oil bath while stirring.

-

The product will distill at approximately 86-87 °C under these conditions.[7]

-

Collect the heart cut, discarding the initial forerun and the final residue.

-

-

Causality: By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation that can occur at its atmospheric boiling point.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for removing isomers and impurities with similar polarities, yielding the highest purity material.

-

Slurry Preparation: Choose a silica gel (e.g., 230-400 mesh) appropriate for flash chromatography.

-

Solvent System (Eluent): A non-polar/polar solvent system is required. Start with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). The optimal system should place the product at an Rf of ~0.3 on a TLC plate.

-

Column Packing: Pack the column with the silica gel slurry in the initial, low-polarity eluent.

-

Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Run the column under positive pressure, collecting fractions. Monitor the fractions by TLC.

-

Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Verify purity with the analytical methods described above.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed or inhaled.[3]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[9]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhaling vapor.[9]

-

Spills: Absorb spills with an inert material and dispose of as hazardous waste.

-

Storage: Keep the container tightly sealed in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents or strong bases.

Conclusion

The reliability of research and development outcomes hinges on the quality of the starting materials. For this compound, a rigorous, multi-faceted approach to quality control is not merely a recommendation but a necessity. By combining visual inspection, spectroscopic identification (NMR), and chromatographic quantification (GC-MS, HPLC), professionals can ensure the material's identity, purity, and correct stereochemistry. This guide provides the necessary framework and protocols to empower scientists to confidently use this valuable reagent in their synthetic endeavors, ensuring reproducibility and success.

References

-

ChemSynthesis. (2025). ethyl (2E)-4-oxo-2-butenoate - 2960-66-9. Retrieved from [Link]

-

ChemBK. (2024). 2960-66-9. Retrieved from [Link]

-

Chemsrc. (2025). (E)-Ethyl 4-oxobut-2-enoate | CAS#:2960-66-9. Retrieved from [Link]

-

China Sunshine Chemical. (n.d.). (E)-ethyl 4-oxobut-2-enoate CAS 2960-66-9. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (2E)-2-methyl-4-oxopent-2-enoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-4-oxopent-2-enoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-methyl-4-oxopent-2-enoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-Decadienoic acid, ethyl ester, (E,Z)-. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 126314-15-6 | Ethyl (E)-2-methyl-4-oxopent-2-enoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Retrieved from [Link]

-

NMR Spectroscopy. (2015). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (E)-4-oxopent-2-enoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 4-pentenoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 4-methyl valerate. Retrieved from [Link]

Sources

- 1. ETHYL TRANS-4-OXO-2-BUTENOATE | 2960-66-9 [chemicalbook.com]

- 2. This compound | 10150-93-3 [chemicalbook.com]

- 3. achmem.com [achmem.com]

- 4. CAS 4188-88-9: methyl (2E)-4-oxopent-2-enoate | CymitQuimica [cymitquimica.com]

- 5. Ethyl (E)-4-oxopent-2-enoate | 10150-93-3 [sigmaaldrich.com]

- 7. 10150-93-3 Cas No. | Ethyl (E)-4-oxopent-2-enoate | Matrix Scientific [matrixscientific.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chembk.com [chembk.com]

An In-Depth Technical Guide to the Safe Handling of (E)-Ethyl 4-oxopent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for (E)-Ethyl 4-oxopent-2-enoate (CAS No. 10150-93-3). As a reactive intermediate in organic synthesis, a thorough understanding of its properties is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes available data from chemical suppliers and extrapolates necessary safety protocols based on structurally analogous compounds, providing a robust framework for risk assessment and management.

Chemical Identity and Physicochemical Properties